molecular formula C13H18N2O2S B2731772 N-[(6-Methylpyridin-2-yl)methyl]-N-(2-methylsulfonylethyl)prop-2-yn-1-amine CAS No. 1436234-60-4

N-[(6-Methylpyridin-2-yl)methyl]-N-(2-methylsulfonylethyl)prop-2-yn-1-amine

Cat. No. B2731772
CAS RN: 1436234-60-4
M. Wt: 266.36
InChI Key: FBZLAPLNZBAVHF-UHFFFAOYSA-N
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Description

N-[(6-Methylpyridin-2-yl)methyl]-N-(2-methylsulfonylethyl)prop-2-yn-1-amine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Antibacterial Activity

A study focused on pyridonecarboxylic acids as antibacterial agents highlights the synthesis and antibacterial activity of analogues with an amino- and/or hydroxy-substituted cyclic amino group at C-7, demonstrating the potential of these compounds in antibacterial research and their structure-activity relationships (Egawa et al., 1984).

Efficient Methylation Method

Research on the direct N-monomethylation of aromatic primary amines, including arylamines and arylsulfonamides, using methanol presents an environmentally friendly and efficient method for the methylation of these compounds, indicating its utility in synthetic chemistry (Li et al., 2012).

Carbonylative Cyclization of Amines

The selective γ-C(sp3)–H carbonylation of N-(2-pyridyl)sulfonyl-protected amines using palladium catalysis showcases a novel approach for the derivatization of amine-based moieties into γ-lactams, underlining its significance in peptide and amino acid modification (Hernando et al., 2016).

Amine-Free O-Sulfonylation

A novel method for amine-free sulfonylation of alcohols using 4-methylpyridine N-oxide demonstrates an efficient route for the synthesis of sulfonylated products, applicable to base-sensitive substrates (Yoshida et al., 2022).

Synthesis of 2-Aminopyridines

The synthesis of 2-aminopyridines by displacement of a methylsulfinyl group offers a method for creating various polar-substituted pyridines, contributing to the diversity of synthetic routes in organic chemistry (Teague, 2008).

properties

IUPAC Name

N-[(6-methylpyridin-2-yl)methyl]-N-(2-methylsulfonylethyl)prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-4-8-15(9-10-18(3,16)17)11-13-7-5-6-12(2)14-13/h1,5-7H,8-11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZLAPLNZBAVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN(CCS(=O)(=O)C)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methanesulfonylethyl)[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine

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